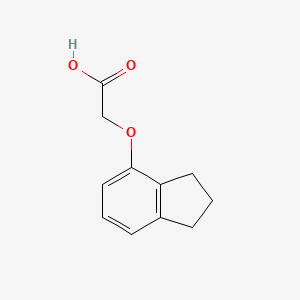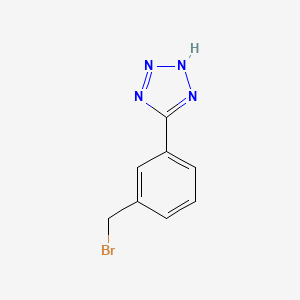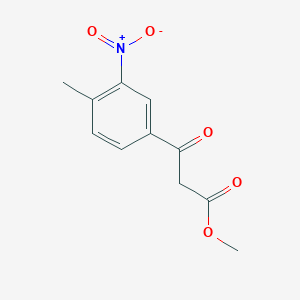
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methyl-3-aminophenyl)-3-oxopropanoate.
Reduction: 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with nucleophiles such as hydroxyl groups and amines. The compound undergoes nucleophilic substitution reactions, where the ester group is replaced by the nucleophile, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an ester group.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group, making it more reactive towards nucleophiles.
Uniqueness
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ester group makes it a versatile intermediate in organic synthesis, while the nitro group provides additional reactivity.
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-3-4-8(5-9(7)12(15)16)10(13)6-11(14)17-2/h3-5H,6H2,1-2H3 |
Clave InChI |
ZWOJWIDVJQVMAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)CC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


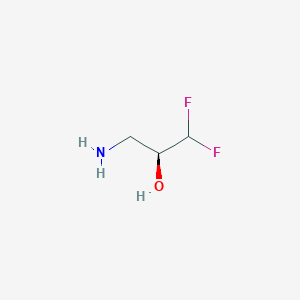

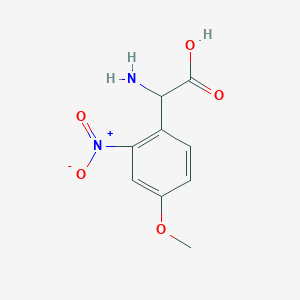
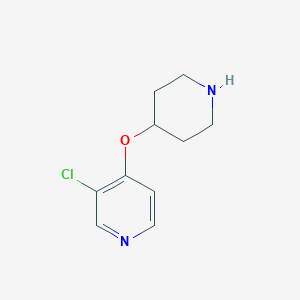
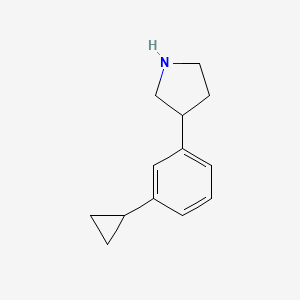



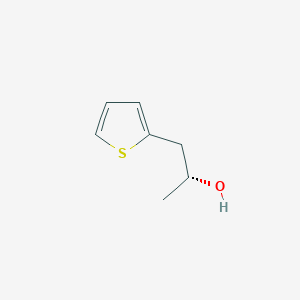
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


